molecular formula C19H17N5S B12038651 2-(4-Ethyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-48-8

2-(4-Ethyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12038651
CAS No.: 618427-48-8
M. Wt: 347.4 g/mol
InChI Key: ZXUSTVLMAHMBTB-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C19H17N5S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Ethyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that incorporates both triazole and pyrazine moieties. This unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. The compound's design aims to enhance solubility and bioactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4SC_{17}H_{18}N_4S, with a molecular weight of approximately 310.41 g/mol. Its structure includes an ethyl group and a naphthalene-derived thioether, which may contribute to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC17H18N4SC_{17}H_{18}N_4S
Molecular Weight310.41 g/mol
CAS Number585559-70-2
Standard Purity95+%

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine rings exhibit a variety of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific activities of this compound have not been extensively documented in the literature but can be inferred from related studies on structurally similar compounds.

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the thioether group may enhance the compound's ability to penetrate microbial cell walls.

Case Studies and Research Findings

Recent studies involving similar triazole-pyrazine compounds have reported varying degrees of biological activity:

  • Antimicrobial Screening : A series of newly synthesized triazole derivatives were evaluated for their antimicrobial activities against several pathogens. Some compounds exhibited moderate to good activity against Escherichia coli and Bacillus cereus .
  • Antitumor Activity : A study focused on triazole derivatives showed promising results in inhibiting tumor cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis .
  • Inhibition Studies : Compounds with similar structures were tested for their inhibitory effects on specific enzymes associated with cancer progression. Results indicated that certain modifications to the triazole ring significantly enhanced inhibitory potency .

Scientific Research Applications

2-(4-Ethyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring combined with a triazole moiety. Its structure includes an ethyl group and a naphthalen-1-ylmethyl thio group, which contribute to its unique chemical properties. The presence of triazole and pyrazine rings suggests potential biological activity, especially in pharmaceutical applications.

Reactivity and Synthesis
The reactivity of this compound is due to its functional groups. The triazole ring can participate in nucleophilic substitution reactions, while the pyrazine ring may undergo electrophilic aromatic substitution. Additionally, the thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Synthesis of this compound may involve several steps that typically require careful control of reaction conditions to optimize yield and purity.

Potential Applications
The potential applications of this compound include uses in:

  • Pharmaceutical research
  • Interaction studies focusing on its binding affinity to biological targets such as enzymes or receptors. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

Structural Similarities and Unique Properties
Several compounds share structural similarities with this compound:

  • 4-Aminoantipyrine: Has antipyretic and analgesic properties.
  • 1H-Pyrazole: Has antimicrobial properties.
  • 5-Methyltriazole: Used in pharmaceuticals.

Properties

CAS No.

618427-48-8

Molecular Formula

C19H17N5S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-ethyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C19H17N5S/c1-2-24-18(17-12-20-10-11-21-17)22-23-19(24)25-13-15-8-5-7-14-6-3-4-9-16(14)15/h3-12H,2,13H2,1H3

InChI Key

ZXUSTVLMAHMBTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4

Origin of Product

United States

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